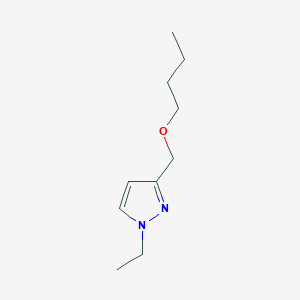

3-(butoxymethyl)-1-ethyl-1H-pyrazole

Description

3-(Butoxymethyl)-1-ethyl-1H-pyrazole (CAS: 1856040-27-1) is a pyrazole derivative with the molecular formula C₁₀H₁₈N₂O and a molar mass of 182.26 g/mol . Key physicochemical properties include a predicted density of 0.98 g/cm³, boiling point of 258.4°C, and pKa of 1.77, indicating moderate acidity . The butoxymethyl substituent at the 3-position and ethyl group at the 1-position contribute to its hydrophobic character, making it suitable for applications requiring lipid solubility, such as agrochemical or pharmaceutical intermediates.

Properties

IUPAC Name |

3-(butoxymethyl)-1-ethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-3-5-8-13-9-10-6-7-12(4-2)11-10/h6-7H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKKDLONBDJYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1=NN(C=C1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butoxymethyl)-1-ethyl-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole with butoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(butoxymethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Pyrazole derivatives with different substituents replacing the butoxymethyl group.

Scientific Research Applications

3-(butoxymethyl)-1-ethyl-1H-pyrazole has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the butoxymethyl and ethyl groups can influence its binding affinity and specificity towards these targets, thereby affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Physicochemical Properties

The following table summarizes critical differences between 3-(butoxymethyl)-1-ethyl-1H-pyrazole and structurally related pyrazole compounds:

Key Observations:

- Substituent Effects : The butoxymethyl group in the target compound enhances hydrophobicity compared to smaller substituents like chloromethyl or difluoromethyl. This property may improve membrane permeability in biological systems .

- Acidity: The pKa of 1.77 for the target compound is lower than that of non-fluorinated analogs (e.g., 5-amino-3-methyl-1-phenylpyrazole), suggesting stronger acidity due to electron-withdrawing effects of the butoxymethyl group .

- Thermal Stability : The higher boiling point (258.4°C) compared to simpler pyrazoles reflects the stabilizing effect of the butoxymethyl chain .

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-(butoxymethyl)-1-ethyl-1H-pyrazole?

Answer:

The synthesis typically involves multi-step routes, including:

- Condensation and Cyclization : Reacting hydrazine derivatives with carbonyl compounds (e.g., ketones or esters) under reflux conditions. For example, hydrazine hydrate can cyclize with ethyl acetoacetate derivatives to form the pyrazole core .

- Functionalization : Introducing the butoxymethyl and ethyl groups via alkylation or nucleophilic substitution. For instance, using butoxymethyl halides in the presence of a base (e.g., K₂CO₃) .

- Key Conditions : Solvents like ethanol or DMF, temperatures ranging from 60–120°C, and catalysts such as p-toluenesulfonic acid for acid-mediated cyclization .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regioselectivity. For example, the ethyl group’s triplet signal (~1.2 ppm) and butoxymethyl’s methylene protons (~3.4 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers .

- X-ray Crystallography : Resolves absolute configuration and packing motifs, particularly when using SHELX for refinement .

Advanced: How can crystallographic data resolve structural ambiguities in pyrazole derivatives?

Answer:

- SHELX Refinement : SHELXL refines hydrogen bonding and torsional angles, critical for distinguishing tautomers or conformers. For example, hydrogen bonds between pyrazole N atoms and solvent molecules can stabilize specific tautomeric forms .

- Mercury Visualization : The Materials Module in Mercury identifies intermolecular interactions (e.g., π-π stacking) and void spaces, aiding polymorphism studies .

- Validation Tools : R-factor convergence and residual electron density maps in SHELX ensure structural reliability .

Advanced: How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Answer:

- Orthogonal Assays : Validate bioactivity using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) methods. For instance, docking into mGluR5 receptors can explain discrepancies between binding affinity and cellular activity .

- Metabolite Screening : LC-MS/MS identifies potential metabolites that may interfere with assays .

- Crystallographic Overlays : Compare active and inactive analogs using Mercury’s packing similarity tool to pinpoint steric or electronic mismatches .

Advanced: What strategies mitigate regioselectivity challenges during pyrazole functionalization?

Answer:

- Directing Groups : Install temporary groups (e.g., tosyl) at specific positions to control electrophilic substitution. For example, tosyl at N1 directs functionalization to C3/C5 .

- Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions by reducing side-product formation .

- Computational Guidance : DFT calculations (e.g., using Gaussian) predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Methodological: Which computational tools predict the reactivity of this compound?

Answer:

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the butoxymethyl group’s electron-donating effect lowers LUMO energy, favoring electrophilic attacks .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in biological environments (e.g., GROMACS) .

- Docking Software (AutoDock Vina) : Predict binding modes to targets like kinase enzymes, guiding SAR optimization .

Data Analysis: How can researchers leverage PubChem for comparative studies of pyrazole analogs?

Answer:

- Structure Search : Use PubChem’s substructure search to retrieve analogs with similar substitution patterns (e.g., 3-methylbenzyl variants) .

- Bioactivity Data : Cross-reference toxicity (e.g., LD₅₀) and bioassay results (e.g., IC₅₀ against cancer cell lines) .

- Spectral Libraries : Compare experimental NMR/MS data with PubChem entries to validate synthesis .

Experimental Design: What protocols optimize reaction yields in multi-step syntheses?

Answer:

- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediates. For example, monitor hydrazone formation during cyclization .

- Catalyst Screening : Test Pd/C or CuI for cross-coupling steps to improve efficiency .

- Workflow Automation : Employ flow chemistry for hazardous steps (e.g., handling hydrazine) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.